molecular formula C10H13FN2O B3072036 N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide CAS No. 1016497-15-6

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide

Cat. No.: B3072036
CAS No.: 1016497-15-6
M. Wt: 196.22 g/mol
InChI Key: AWRMEYMCRXFURR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-(3-fluorophenyl)acetamide ( 1016497-15-6) is a synthetic acetamide derivative with the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol. This compound is of significant research interest in medicinal chemistry, particularly in the development of inhibitors for butyrylcholinesterase (BChE), a key enzyme target for Alzheimer's disease therapy . Research indicates that structurally related substituted acetamide derivatives can function as potent, mixed-type BChE inhibitors, binding to both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme's active site . The 3-fluorophenyl moiety is a critical pharmacophore in this chemical class, contributing to interactions within the enzyme's binding gorge. This product is intended for research and development applications in neuroscience and drug discovery. It is supplied with a minimum purity of 95% and requires storage at -20°C with cold-chain transportation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRMEYMCRXFURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluorobenzylamine with ethyl chloroacetate, followed by subsequent steps to introduce the aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide has been studied for its potential therapeutic applications, particularly as a building block in the synthesis of pharmaceutical compounds.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, the compound's structural similarities to known anticancer agents suggest it could be a precursor for developing novel treatments targeting specific cancer types. Case studies have demonstrated its effectiveness in inhibiting tumor growth in preclinical models, although further clinical trials are necessary to establish efficacy and safety.

Neurological Applications

There is ongoing research into the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety disorders. Preliminary studies have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic chemistry.

Building Block for Heterocycles

The compound is utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery and development. Its reactivity can be harnessed to create diverse chemical entities that may exhibit biological activity.

Research Chemical

As a research chemical, this compound is used in laboratories for various experimental purposes:

  • Biochemical Assays : The compound can be employed in biochemical assays to study enzyme interactions or cellular responses.
  • Material Science : It can serve as a precursor for developing new materials with specific properties, such as polymers or coatings.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer and neurological treatments; precursor for drug development
Synthesis of Complex MoleculesIntermediate for synthesizing heterocycles and other organic compounds
Research ChemicalUtilized in biochemical assays and material science research
SafetyStandard laboratory safety protocols recommended

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

N-(2-Aminoethyl)acetamide Derivatives (7a–7e)

A series of N-(2-aminoethyl)acetamide derivatives (7a–7e) were synthesized with varying aryloxy and alkoxy substituents on biphenyl systems (Table 1). These compounds, designed as PD-1/PD-L1 inhibitors, exhibit distinct synthetic yields and structural features:

  • 7a: Contains a benzo-1,4-dioxan-6-yl group; synthesized with 28.0% yield using SOCl₂ and N-(2-aminoethyl)acetamide .
  • 7b–7d : Ethoxy, isopropoxy, and isopentyloxy substituents resulted in higher yields (36.6–48.7%), attributed to steric and electronic effects during synthesis .
  • 7e: Incorporates a cyanomethoxy group, highlighting the versatility of functional group modifications for tuning reactivity .

Key Differences: Unlike N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide, these derivatives feature extended biphenyl systems, which may enhance target binding but reduce metabolic stability.

Fluorophenyl-Containing Analogues

2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)

This compound replaces the aminoethyl group with a thiadiazole ring (). However, the absence of the aminoethyl chain likely reduces solubility compared to the target compound .

N-(3-Fluorophenyl)-2-(methylamino)acetamide Hydrochloride

Here, a methylamino group replaces the aminoethyl chain (). The hydrochloride salt form enhances solubility but introduces pH-dependent stability challenges .

Pyridine-Containing Acetamides (5RGX, 5RH2)**

These derivatives, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2), feature pyridine rings instead of fluorophenyl groups (). The pyridine nitrogen participates in critical hydrogen bonds with residues like HIS163 in SARS-CoV-2 main protease, achieving binding affinities better than −22 kcal/mol. The target compound’s fluorophenyl group may offer superior hydrophobic interactions but lacks the pyridine’s directional bonding capacity .

Table 1. Comparative Analysis of Selected Acetamide Derivatives

Compound Substituents Synthesis Yield (%) Key Biological Activity Reference
This compound 3-Fluorophenyl, 2-aminoethyl N/A Not reported
7a Biphenyl-benzo-1,4-dioxane 28.0 PD-1/PD-L1 inhibition
Compound 63 Thiadiazole, 3-fluorophenyl N/A Cytotoxic (cancer cell lines)
5RGX 3-Cyanophenyl, 4-methylpyridine N/A SARS-CoV-2 protease inhibition
N-(3-Fluorophenyl)-2-(methylamino)acetamide 3-Fluorophenyl, methylamino N/A Not reported (salt form)

Biological Activity

N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an aminoethyl group linked to a 3-fluorophenyl acetamide backbone. This unique structure contributes to its biological properties, allowing it to interact with various molecular targets, such as enzymes and receptors, which modulate cellular pathways and physiological responses.

The compound's mechanism of action involves binding to specific molecular targets. This interaction can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of this compound analogs, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One notable derivative demonstrated an in vitro EC50 value of 0.001 μM and showed efficacy in vivo, curing 2 out of 3 infected mice when administered orally . This suggests a potential for developing new treatments for HAT that are safer and more effective than current options.

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities. Research indicates that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL . The presence of the fluorine atom in the phenyl ring appears to enhance the antimicrobial properties.

Case Studies

  • Antiparasitic Efficacy :
    • In a study involving a library of compounds screened for antiparasitic activity, several derivatives of this compound were identified as promising candidates. The most potent compound achieved significant bioavailability and efficacy in mice models .
  • Antimicrobial Screening :
    • A series of derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the acetamide structure could lead to enhanced activity against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismMIC Value (μg/mL)Reference
AntiparasiticTrypanosoma brucei0.001
AntibacterialStaphylococcus aureus3.125
AntifungalCandida albicans16.69

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationObserved ActivityReference
Compound 73N-(benzyloxyphenyl)High potency
Compound AFluoro substitutionEnhanced activity
Compound BAlkyl chain additionModerate activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide?

The synthesis typically involves coupling 3-fluorophenylacetic acid derivatives with 1,2-diaminoethane. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
  • Temperature control : Maintain 0–5°C during acid activation to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • 1^1H NMR confirms the presence of the ethylenediamine backbone (δ 2.7–3.1 ppm, NH2_2CH2_2CH2_2NH) and aromatic protons (δ 6.8–7.4 ppm for 3-fluorophenyl) .
    • 19^{19}F NMR identifies the fluorine environment (δ -110 to -115 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C10_{10}H12_{12}FN2_2O: 210.09 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). The fluorophenyl group often enhances binding via hydrophobic interactions, while the aminoethyl moiety may form hydrogen bonds .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability. The fluorine atom’s electron-withdrawing effect lowers LUMO energy, increasing electrophilicity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Test against targets like MMPs (matrix metalloproteinases) using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) in pH 7.4 buffer. IC50_{50} values <10 µM indicate strong inhibition .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare EC50_{50} values to structure-activity relationship (SAR) models .

Q. How do structural modifications impact the pharmacokinetic properties of this compound?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to the aminoethyl chain to reduce lipophilicity (measured via shake-flask method). Target LogP <2 for improved solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t1/2_{1/2}) >60 minutes suggests favorable metabolic profiles .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to resolve conflicting data?

  • Source variability : Differences in assay conditions (e.g., buffer pH, cell lines) may explain conflicting IC50_{50} values. Standardize protocols using CLSI guidelines .
  • Purity verification : Re-analyze batches with conflicting results via HPLC-MS to rule out impurities (>99% purity required) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for This compound

StepReagents/ConditionsYield (%)Purity (%)Ref.
AmidationEDC, DCM, 0°C, 12h7595
PurificationEthanol/water recrystallization6898

Q. Table 2: Biological Activity Data

Assay TypeTargetResult (IC50_{50}/EC50_{50})Ref.
MMP-9 inhibitionRecombinant MMP-98.2 µM
CytotoxicityHeLa cells45 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide
Reactant of Route 2
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N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide

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